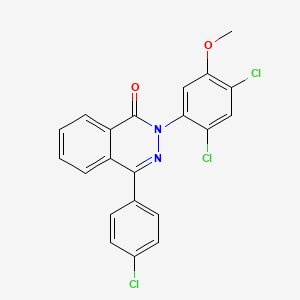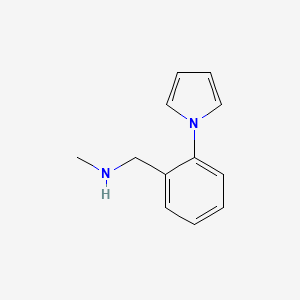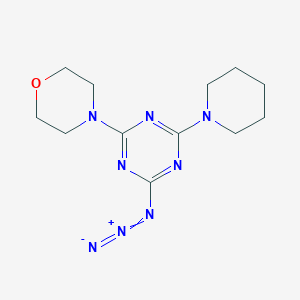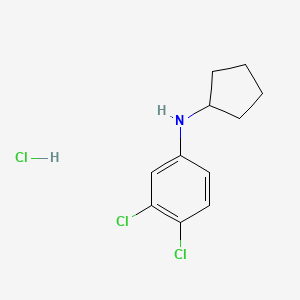
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone (4C2D5MP) is a novel compound with potential applications in scientific research. It is a synthetic compound that was first synthesized in 2019 and has since been studied for its potential applications in the laboratory. 4C2D5MP has a wide range of biochemical and physiological effects, and it has the potential to be used in a variety of laboratory experiments.
Scientific Research Applications
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone has potential applications in scientific research. It has been studied for its potential to be used as a drug delivery system, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. Additionally, it has been studied for its potential to be used as a fluorescent probe for imaging in live cells and tissues.
Mechanism of Action
The exact mechanism of action of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Additionally, it is believed to interact with certain cell receptors and to interfere with the production of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone have not yet been extensively studied, however, it has been shown to have anti-cancer and anti-inflammatory effects in vitro. Additionally, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It has also been shown to have antioxidant activity and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone in laboratory experiments include its low cost, its low toxicity, and its wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone in laboratory experiments is that the exact mechanism of action is not yet fully understood, and further research is needed to determine its full potential.
Future Directions
The potential future directions for 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone include further research into its mechanism of action, its potential applications in drug delivery systems, its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent. Additionally, further research into its potential as a fluorescent probe for imaging in live cells and tissues is needed. Finally, further research into its potential as an antioxidant and its potential to reduce inflammation in animal models is needed.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a multi-step process that involves the use of several reagents and catalysts. The most common method of synthesis involves the reaction of 4-chlorophenol, 2,4-dichloro-5-methoxyphenol, and phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at temperatures ranging from 60-120°C and is typically completed within 24 hours. The product is purified by recrystallization and then isolated by vacuum filtration.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-28-19-11-18(16(23)10-17(19)24)26-21(27)15-5-3-2-4-14(15)20(25-26)12-6-8-13(22)9-7-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUGIRKWIJTDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)


![3-[3-(4-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2398504.png)



![Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate](/img/structure/B2398508.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398510.png)



![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2398518.png)